

Tokinolide B solubility in DMSO and other solvents

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Compound of Interest

Compound Name: Tokinolide B

Cat. No.: B1247529

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Application Notes and Protocols: Tokinolide B

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tokinolide B is a natural phthalide compound isolated from the rhizomes of plants such as *Ligusticum porteri* and *Angelica sinensis*.^{[1][2][3]} It has garnered significant interest for its potent biological activities, particularly its anti-inflammatory effects. Recent studies have elucidated a novel mechanism of action, highlighting its potential as a therapeutic agent for inflammatory diseases.^{[3][4]} This document provides detailed information on the solubility of **Tokinolide B**, its mechanism of action, and protocols for its use in experimental settings.

Physicochemical Properties

- Molecular Formula: C₂₄H₂₈O₄
- Molecular Weight: 380.48 g/mol ^{[1][2]}
- Appearance: White to off-white solid^{[2][5]}
- Storage: Store the solid compound at -20°C, protected from light.^{[1][5]}

Solubility Data

Tokinolide B exhibits high solubility in dimethyl sulfoxide (DMSO) but is poorly soluble in aqueous solutions. For biological assays, it is common practice to prepare a concentrated stock solution in DMSO, which can then be diluted into aqueous buffers or cell culture media.

Table 1: Solubility of **Tokinolide B**

Solvent	Concentration	Remarks
DMSO	100 mg/mL (262.83 mM)	Sonication may be required to facilitate dissolution.[2] It is recommended to use newly opened, anhydrous DMSO as its hygroscopic nature can negatively impact solubility.[2]
Corn Oil	≥ 2.5 mg/mL	Prepared from a DMSO stock solution. The final solution is clear, but saturation is unknown.[2]
PEG300/Tween-80/Saline	≥ 2.5 mg/mL	A co-solvent system prepared from a DMSO stock. The final solution is clear, but saturation is unknown.[2]
SBE-β-CD in Saline	2.5 mg/mL	Prepared from a DMSO stock solution. This method yields a suspended solution.[2]

Application Notes: Anti-inflammatory Activity

Mechanism of Action:

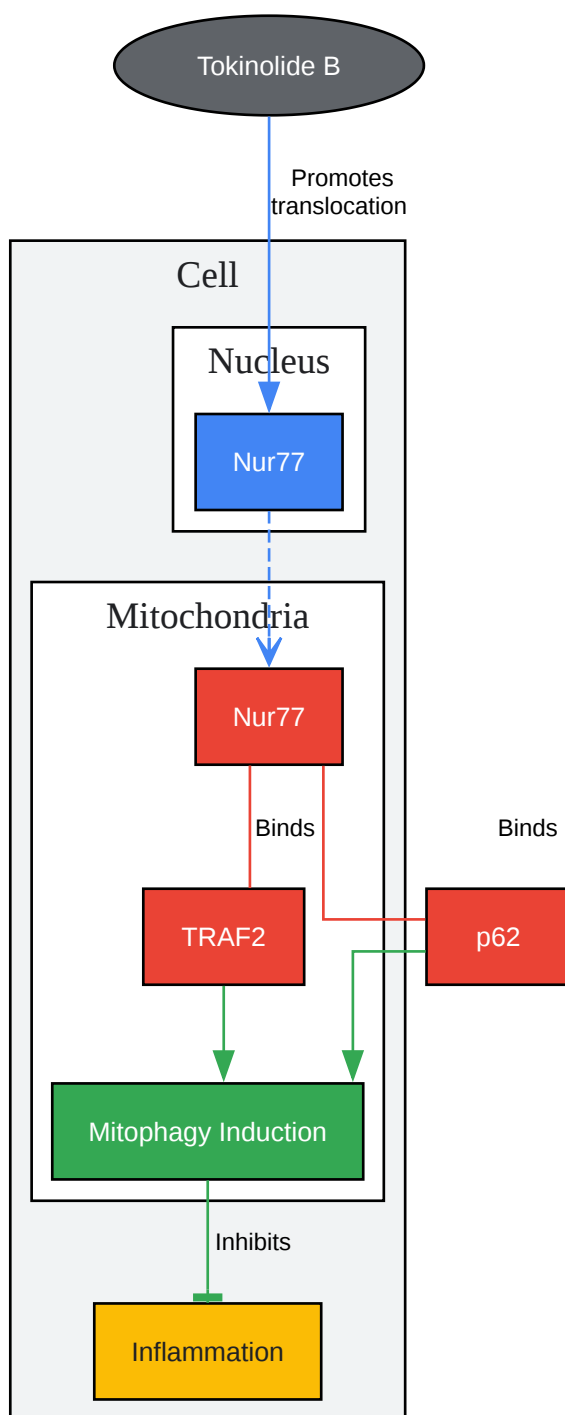
Tokinolide B exerts its anti-inflammatory effects by targeting Nur77, an orphan member of the nuclear receptor superfamily.[3] A 2024 study in Phytomedicine detailed the specific molecular pathway.[3]

- Binding and Translocation: **Tokinolide B** binds to Nur77 and promotes its translocation from the nucleus to the mitochondria.[3]

- Interaction with TRAF2 and p62: In the mitochondria, Nur77 interacts with TNF receptor-associated factor 2 (TRAF2) and sequestosome 1 (p62).[\[3\]](#)
- Induction of Mitophagy: This interaction complex induces mitophagy, the selective degradation of mitochondria by autophagy.[\[3\]](#)
- Inhibition of Inflammation: By clearing damaged mitochondria and modulating related signaling pathways, mitophagy leads to a potent anti-inflammatory response.[\[3\]](#)

This mechanism has been validated in both in vitro models using TNF- α -stimulated cells and in vivo models of acute hepatitis and liver injury in mice.[\[3\]](#)

Signaling Pathway Diagram:



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Caption: Mechanism of **Tokinolide B**'s anti-inflammatory effect.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes how to prepare a 10 mM stock solution of **Tokinolide B**, which is suitable for long-term storage and subsequent dilution.

Materials:

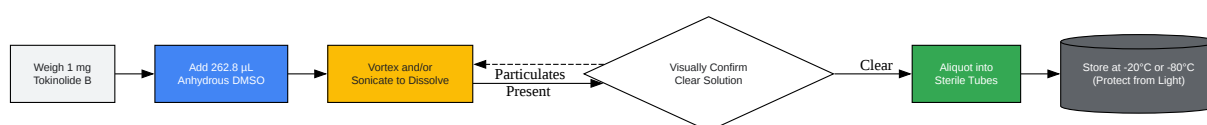
- **Tokinolide B** (MW: 380.48 g/mol)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Calibrated analytical balance
- Microcentrifuge tubes or amber glass vials
- Pipettes and sterile tips
- Vortex mixer and/or sonicator

Procedure:

- Weighing: Carefully weigh out 1 mg of **Tokinolide B** powder and place it in a sterile microcentrifuge tube.
- Solvent Addition: Calculate the required volume of DMSO. For 1 mg of **Tokinolide B** to make a 10 mM solution:
 - $\text{Volume (L)} = \text{Mass (g)} / (\text{Concentration (mol/L)} * \text{MW (g/mol)})$
 - $\text{Volume (L)} = 0.001 \text{ g} / (0.01 \text{ mol/L} * 380.48 \text{ g/mol}) = 0.0002628 \text{ L}$
 - $\text{Volume (}\mu\text{L)} = 262.8 \mu\text{L}$
 - Add 262.8 μL of anhydrous DMSO to the tube containing the compound.[2]
- Dissolution: Vortex the solution vigorously for 1-2 minutes. If the solid does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes.[2] Visually inspect to ensure the solution is clear and free of particulates.

- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months, protected from light.[2]

Workflow for Stock Solution Preparation:



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Caption: Workflow for preparing a **Tokinolide B** stock solution.

Protocol 2: In Vitro Anti-inflammatory Assay in HepG2 Cells

This protocol provides an example of how to test the anti-inflammatory activity of **Tokinolide B** in a cell-based assay, based on methodologies described in the literature.[3]

Materials:

- HepG2 cells
- Complete growth medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
- Recombinant human TNF- α
- **Tokinolide B** 10 mM stock solution (from Protocol 1)
- Phosphate-Buffered Saline (PBS)
- Cell lysis buffer and protease inhibitors
- Reagents for Western Blotting (antibodies for p-p65, p65, β -actin)

Procedure:

- **Cell Seeding:** Seed HepG2 cells in 6-well plates at a density of 5×10^5 cells per well. Allow cells to adhere and grow for 24 hours.
- **Preparation of Working Solution:** Prepare a fresh working solution of **Tokinolide B** by diluting the 10 mM DMSO stock solution in complete growth medium. For a final concentration of 10 μ M, add 1 μ L of the 10 mM stock to 1 mL of medium.
 - **Note:** Ensure the final DMSO concentration in the culture medium is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.
- **Treatment:**
 - **Control Group:** Treat cells with vehicle (medium with 0.1% DMSO).
 - **Inflammatory Group:** Pre-treat cells with vehicle for 1 hour, then add TNF- α (e.g., 20 ng/mL) for 30 minutes.
 - **Treatment Group:** Pre-treat cells with the **Tokinolide B** working solution (e.g., 1, 5, 10 μ M) for 1 hour, then add TNF- α (20 ng/mL) for 30 minutes.
- **Cell Lysis:** After treatment, wash the cells twice with ice-cold PBS. Add 100 μ L of ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
- **Protein Analysis:** Determine protein concentration using a BCA assay. Perform Western Blot analysis to assess the phosphorylation of the NF- κ B p65 subunit, a key marker of inflammatory signaling.

Protocol 3: Preparation of a Working Solution for In Vivo Use

This protocol describes the preparation of a clear solution for parenteral administration, adapted from manufacturer guidelines.[\[2\]](#)

Materials:

- **Tokinolide B** 25 mg/mL stock solution in DMSO

- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl)

Procedure (for 1 mL final volume):

- Take 100 μ L of a 25 mg/mL **Tokinolide B** stock solution in DMSO.
- Add the DMSO stock to 400 μ L of PEG300 and mix thoroughly until the solution is uniform.
- Add 50 μ L of Tween-80 to the mixture and mix again until uniform.
- Add 450 μ L of saline to bring the total volume to 1 mL. Mix thoroughly.
- The final solution contains 2.5 mg/mL **Tokinolide B** in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This formulation yields a clear solution suitable for injection.[2]

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- To cite this document: BenchChem. [Tokinolide B solubility in DMSO and other solvents]. BenchChem, [2025]. [Online PDF]. Available at:

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